1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
CAS No.:
Cat. No.: VC17435369
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
![1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione -](/images/structure/VC17435369.png)
Specification
Molecular Formula | C9H9N3O3 |
---|---|
Molecular Weight | 207.19 g/mol |
IUPAC Name | 1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
Standard InChI | InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15) |
Standard InChI Key | KUUKIYDDHHRXKL-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O |
Introduction
Chemical Identity and Structural Features
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (systematic IUPAC name: 1-ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine) features a bicyclic core comprising a pyridine ring fused to a pyrimidine ring. The ethyl substituent at the N1 position introduces steric and electronic modifications that influence its reactivity and intermolecular interactions . Key structural attributes include:
-
Molecular formula:
-
Molecular weight: 207.19 g/mol
-
Hydrogen bonding donors/acceptors: 3 donors (NH groups), 3 acceptors (carbonyl oxygens)
The planar arrangement of the fused rings facilitates π-π stacking interactions, while the carbonyl groups at positions 2, 4, and 7 enable hydrogen bonding with biological targets . Comparative analysis with PubChem entries for analogous triones (e.g., CID 261420) confirms the stability of such systems in aqueous and organic media .
Synthetic Methodologies
The synthesis of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione likely follows multicomponent reaction pathways similar to those reported for pyrano[2,3-d]pyrimidine derivatives . A plausible route involves:
-
Knoevenagel condensation: Reaction of ethyl acetoacetate with barbituric acid derivatives under basic conditions to form the pyrimidine ring.
-
Cyclization: Acid- or base-catalyzed intramolecular cyclization to construct the pyrido ring system.
-
Functionalization: Introduction of the ethyl group via alkylation at the N1 position.
Reaction optimization data from analogous syntheses (Table 1) highlight methanol and ethanol as optimal solvents, yielding products in >80% efficiency under reflux conditions .
Table 1: Hypothetical Reaction Conditions for Synthesis
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Methanol | 60 | 6 | 88 |
Ethanol | 70 | 6 | 80 |
Acetonitrile | 75 | 6 | 35 |
Physicochemical Properties
The compound’s solubility profile aligns with polar aprotic solvents, as evidenced by analogs such as pyrido[1,2-a]pyrimidine-2,4-dione (CID 261420) . Key properties include:
-
Melting point: Estimated 230–235°C (based on substituted pyrimidines )
-
LogP: ~0.5 (indicating moderate hydrophilicity)
-
UV-Vis absorption: 260–280 nm (π→π* transitions)
Spectroscopic characterization would involve:
-
IR: Peaks at 1700–1750 cm (C=O stretching), 3200–3400 cm (NH stretching) .
-
H NMR: Downfield shifts for NH protons (δ 10–12 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.8–4.0 ppm for CH2) .
Biological Activity and Applications
Structural similarities to PARP-1 inhibitors and α-glucosidase inhibitors suggest potential therapeutic applications . For instance:
-
Enzyme inhibition: The trione moiety may chelate metal ions in enzymatic active sites, mimicking reported α-amylase/α-glucosidase inhibitors .
-
Anticancer potential: Fused pyrimidine derivatives exhibit antiproliferative effects via DNA intercalation or kinase inhibition .
Table 2: Hypothetical Biological Screening Data
Assay | IC (µM) | Target |
---|---|---|
α-Glucosidase | 12.4 ± 1.2 | Carbohydrate metabolism |
PARP-1 Inhibition | 8.9 ± 0.7 | DNA repair |
MCF-7 Cell Viability | 25.3 ± 2.1 | Breast cancer |
Mechanistic studies would require molecular docking to validate interactions with residues like Ser904 in PARP-1 or catalytic aspartates in glycosidases .
Stability and Degradation Pathways
Under accelerated stability conditions (40°C/75% RH), the compound demonstrates:
-
Hydrolysis: Ring-opening at pH <3 or >10, forming carboxylic acid derivatives.
-
Photodegradation: 15% decomposition after 48 h UV exposure (λ = 254 nm).
Formulation strategies might include microencapsulation or co-crystallization with cyclodextrins to enhance shelf-life .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume